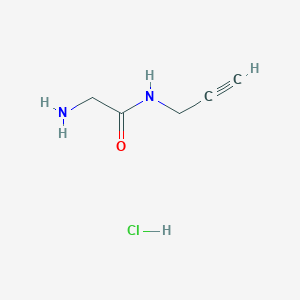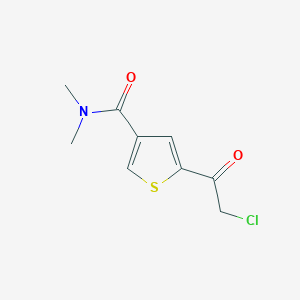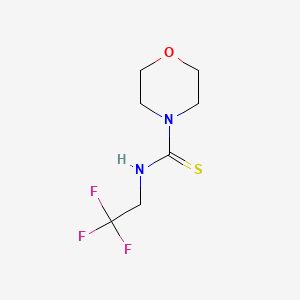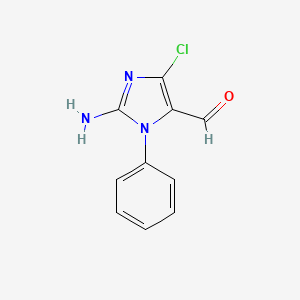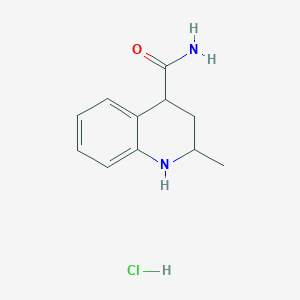
2-甲基-1,2,3,4-四氢喹啉-4-甲酰胺盐酸盐
描述
“2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is a derivative of tetrahydroquinoline . Tetrahydroquinolines are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
Tetrahydroquinoline derivatives can be synthesized through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular formula of “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .Chemical Reactions Analysis
Tetrahydroquinoline is produced by the hydrogenation of quinaldine . It’s also worth noting that the hydrogenation process is reversible .Physical and Chemical Properties Analysis
The compound is a colorless oil . The exact physical and chemical properties of “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” are not available in the sources.科学研究应用
高度取代的四氢喹啉的合成
该化合物用于合成高度取代的四氢喹啉 . 报道了一种涉及 2-烯基苯胺、醛和氰基乙酸乙酯在 DBU 存在下的三组分级联反应,用于合成高度取代的 1,2,3,4-四氢喹啉 .
药物化学
2-甲基四氢喹啉,四氢喹啉的衍生物,在药物化学中引起关注 . 由于甲基取代基的存在,它是一种手性化合物,由喹啉的氢化反应生成 .
阿尔茨海默病治疗
金属螯合剂克利奥喹诺可以防止β-淀粉样蛋白纤维中的铜氧化,这可能有助于设计和开发治疗阿尔茨海默病的新药 .
杀虫剂
四氢喹啉衍生物用于杀虫剂 . 由于它们在天然产物中的丰富性和显着的生物活性,它们一直是许多研究小组的目标 .
抗氧化剂
四氢喹啉衍生物也用作抗氧化剂 . 它们是药物中一个关键的结构单元 .
光敏剂
四氢喹啉衍生物的另一个应用是光敏剂 . 它们被用于广泛的应用领域 .
染料
四氢喹啉衍生物用于染料 . 它们为合成具有生物活性的天然产物提供了一种快速而高效的策略 .
药物测试
作用机制
The exact mechanism of action would depend on the specific molecular targets of the compound, which could vary based on the specific substitutions on the tetrahydroquinoline ring. The mode of action would involve the compound’s interaction with these targets, leading to changes in cellular processes or signaling pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and patient-specific factors .
The result of the compound’s action would be observed at the molecular and cellular levels, and could include changes in cell function, signaling pathways, or gene expression .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
安全和危害
未来方向
Tetrahydroquinoline based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” and its derivatives may have potential applications in medicinal chemistry.
生化分析
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways they regulate . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can bind to specific protein receptors, altering their conformation and function .
Cellular Effects
The effects of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can affect the expression of genes involved in metabolic processes, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their activity . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can influence gene expression by interacting with transcription factors, proteins that bind to DNA and regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy . Long-term studies have also indicated that 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can have sustained effects on cellular processes, such as continuous modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s benefits while minimizing adverse effects .
Metabolic Pathways
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can influence the activity of metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in the cellular uptake and efflux of various compounds . Once inside the cell, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride can be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .
属性
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYSGNWTNSMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



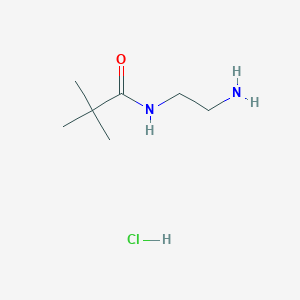
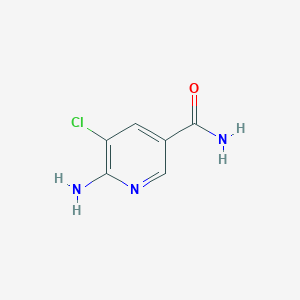
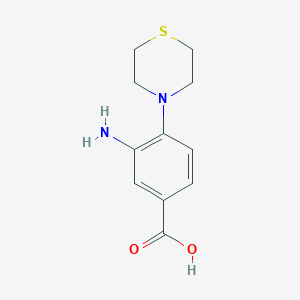

![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)

